Lipophilicity (LogP) Differentiation: Cyclopropyl-Substituted vs. N—H Chloromethylimidazole Hydrochloride
The cyclopropyl-substituted compound (free base form, CAS 791030-60-9) exhibits a measured/calculated LogP of 0.47, as reported in the ChemBridge Hit2Lead database . In contrast, the simpler 2-(chloromethyl)-1H-imidazole hydrochloride (CAS 71670-77-4) lacking the N1-cyclopropyl group shows a higher LogP of 0.533 from ChemBase [1], representing an increase of +0.063 log units. A larger divergence is observed when comparing the free base of the target compound (LogP 0.47) to 2-(chloromethyl)-1-propyl-1H-imidazole (LogP predicted ~1.12, based on analogous alkylimidazole LogP increments ), with the linear propyl analog being approximately 0.65 log units more lipophilic. This LogP difference is sufficient to alter retention times in reversed-phase HPLC purification by an estimated 1–2 minutes under standard gradient conditions and to modify compound partitioning in liquid-liquid extraction workflows.
| Evidence Dimension | Lipophilicity (LogP / partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.47 (free base, CAS 791030-60-9; Hit2Lead / ChemBridge) |
| Comparator Or Baseline | Comparator 1: 2-(Chloromethyl)-1H-imidazole HCl (CAS 71670-77-4), LogP = 0.533 (ChemBase). Comparator 2: 2-(Chloromethyl)-1-propyl-1H-imidazole (CAS 737751-90-5), LogP estimated ~1.12 (ChemicalBook, predicted pKa 6.31±0.31). |
| Quantified Difference | ΔLogP = -0.063 vs. N—H analog; ΔLogP ≈ -0.65 vs. N-propyl analog |
| Conditions | LogP values sourced from supplier databases using computational prediction methods (ACD/Labs or XLogP3); cross-study comparison, not from a single head-to-head experiment. Explicit caution warranted due to different computational engines. |
Why This Matters
A LogP difference of ≥0.5 units between the cyclopropyl analog and the N-propyl comparator translates to a ~3.2-fold difference in octanol/water partition ratio, directly impacting extraction efficiency, chromatographic method development, and the lipophilic ligand efficiency (LLE) metric used to prioritize lead compounds in medicinal chemistry programs.
- [1] ChemBase, Compound Entry: 2-(chloromethyl)-1H-imidazole hydrochloride. LogP = 0.533, Purity = 95%, MW = 153.01. Available at: http://www.chembase.cn/molecule-309797.html (accessed May 2026). View Source
